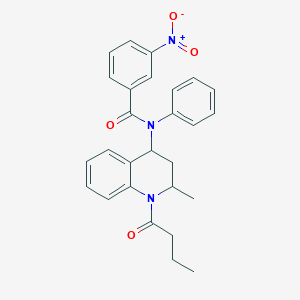
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)BIS(2-METHYLPROPANAMIDE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide): is an organic compound that belongs to the class of amides It is characterized by the presence of two amide groups attached to a central 2,2-dimethyl-1,3-propanediyl backbone
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) typically begins with 2,2-dimethyl-1,3-propanediol and 2-methylpropanoyl chloride.
Reaction Conditions: The reaction involves the formation of amide bonds through the reaction of the diol with the acyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can undergo oxidation reactions, typically involving the amide groups.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidation typically yields carboxylic acids or their derivatives.
Reduction Products: Reduction results in the formation of amines.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Polymer Synthesis: It is used in the synthesis of polymers with specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound is used in the development of advanced materials with unique properties.
Coatings and Adhesives: It is utilized in the formulation of coatings and adhesives with enhanced performance characteristics.
作用機序
Molecular Targets and Pathways:
Enzyme Interaction: N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-methylpropanamide) interacts with specific enzymes, inhibiting their activity by binding to the active site.
Signal Transduction: It can modulate signal transduction pathways by affecting the activity of key proteins involved in cellular signaling.
類似化合物との比較
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-ethylpropanamide): Similar structure but with ethyl groups instead of methyl groups.
N,N’-(2,2-Dimethyl-1,3-propanediyl)bis(2-phenylpropanamide): Contains phenyl groups, leading to different chemical properties.
Uniqueness:
Structural Features: The presence of two methyl groups on the central propanediyl backbone imparts unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the steric hindrance and electronic effects of the methyl groups, making it distinct from its analogs.
特性
分子式 |
C13H26N2O2 |
|---|---|
分子量 |
242.36g/mol |
IUPAC名 |
N-[2,2-dimethyl-3-(2-methylpropanoylamino)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)11(16)14-7-13(5,6)8-15-12(17)10(3)4/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17) |
InChIキー |
BSJKVQOVPCYCNY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
正規SMILES |
CC(C)C(=O)NCC(C)(C)CNC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(pyridin-2-yl)-1,3,5-triazin-2-amine](/img/structure/B515239.png)

![2,2-diphenyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B515241.png)
![[2-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B515242.png)
![ETHYL 3-[2-(2,5-DICHLOROPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B515248.png)
![(2E)-2-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B515249.png)

![5-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetraazole](/img/structure/B515253.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B515254.png)
![2-(4-Methoxyphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B515255.png)

![Dimethyl 2-[(2-methylbutanoyl)amino]terephthalate](/img/structure/B515258.png)
